molecular formula C28H33NO3 B13793875 cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate CAS No. 51171-84-7

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate

Cat. No.: B13793875
CAS No.: 51171-84-7
M. Wt: 431.6 g/mol
InChI Key: ZWRDPQHFNWIGJW-UHFFFAOYSA-N
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Description

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a phenyl group, and a cyclohexanol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate typically involves multiple steps, starting with the preparation of the cyclohexanol derivative. The key steps include:

    Formation of 4-Amino-1-phenylcyclohexanol: This can be achieved through the reduction of 4-nitro-1-phenylcyclohexanol using a reducing agent such as lithium aluminum hydride.

    Esterification: The resulting 4-amino-1-phenylcyclohexanol is then esterified with alpha-ethyl-4-biphenylacetic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • trans-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate
  • cis-4-Amino-1-phenylcyclohexanol alpha-methyl-4-biphenylacetate
  • cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-3-biphenylacetate

Uniqueness

cis-4-Amino-1-phenylcyclohexanol alpha-ethyl-4-biphenylacetate is unique due to its specific stereochemistry and the presence of both amino and phenyl groups, which contribute to its distinct chemical and biological properties. The cis configuration may result in different reactivity and interaction profiles compared to its trans counterpart or other similar compounds.

Properties

CAS No.

51171-84-7

Molecular Formula

C28H33NO3

Molecular Weight

431.6 g/mol

IUPAC Name

4-amino-1-phenylcyclohexan-1-ol;2-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H16O2.C12H17NO/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h3-11,15H,2H2,1H3,(H,17,18);1-5,11,14H,6-9,13H2

InChI Key

ZWRDPQHFNWIGJW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O.C1CC(CCC1N)(C2=CC=CC=C2)O

Origin of Product

United States

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